

Spectroscopic data of 1-Methyl-4-phenoxybenzene

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Compound of Interest

Compound Name: 1-Methyl-4-phenoxybenzene

Cat. No.: B161672

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An In-depth Technical Guide to the Spectroscopic Data of **1-Methyl-4-phenoxybenzene**

This guide provides a comprehensive analysis of the spectroscopic data for **1-methyl-4-phenoxybenzene** (also known as 4-methyldiphenyl ether), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to provide a holistic and validated structural characterization.

Introduction and Compound Overview

1-Methyl-4-phenoxybenzene (CAS No: 1706-12-3) is an aromatic ether with the molecular formula $C_{13}H_{12}O$ and a molecular weight of 184.24 g/mol .^[1] Its structure, comprising a p-tolyl group linked to a phenyl group via an ether oxygen, makes it a valuable building block in organic synthesis. Accurate structural elucidation is paramount for its application in research and development. This guide details the principles and experimental data from core spectroscopic techniques that, in concert, provide an unambiguous confirmation of its chemical identity.

Molecular Structure

The structural integrity of a compound is the foundation of its chemical behavior. The arrangement of atoms and functional groups in **1-methyl-4-phenoxybenzene** dictates its unique spectroscopic fingerprint.

Caption: Molecular structure of **1-methyl-4-phenoxybenzene**.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and structural features. For **1-methyl-4-phenoxybenzene**, electron ionization (EI) is a standard technique that generates a characteristic fragmentation pattern.

Data Summary: Mass Spectrometry

Feature	m/z (Mass-to-Charge Ratio)	Interpretation
Molecular Ion (M ⁺)	184	Corresponds to the molecular weight of C ₁₃ H ₁₂ O.[1]
Base Peak	184	The molecular ion is the most abundant, indicating stability.
Key Fragment	91	Tentatively assigned to the tropylium ion [C ₇ H ₇] ⁺ .
Key Fragment	77	Tentatively assigned to the phenyl cation [C ₆ H ₅] ⁺ .

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

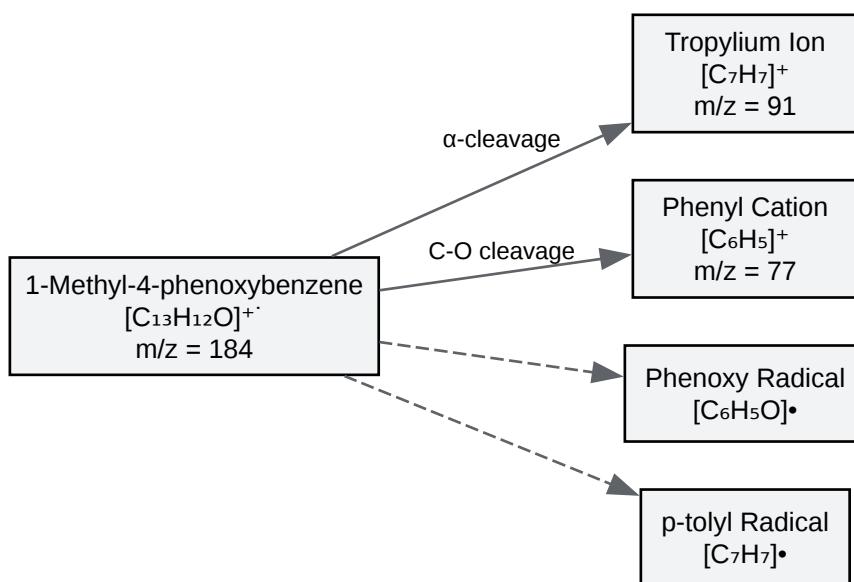
The choice of GC-MS is predicated on the compound's volatility and thermal stability, allowing for separation from impurities before mass analysis.

- Sample Preparation: Prepare a dilute solution of **1-methyl-4-phenoxybenzene** (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation: Inject 1 μ L of the sample solution into a GC system equipped with a nonpolar capillary column (e.g., HP-5).[1]

- Temperature Program: Utilize a temperature gradient to ensure optimal separation. A typical program starts at 50°C, holds for 2 minutes, and ramps to 250°C at 10°C/min.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is subjected to electron ionization (typically at 70 eV).
- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Interpretation and Fragmentation

The mass spectrum is dominated by the molecular ion peak at m/z 184, confirming the molecular formula $C_{13}H_{12}O$.^[1] The high relative abundance of the molecular ion suggests a stable structure, characteristic of aromatic compounds. Key fragmentation pathways involve cleavage of the ether bond.



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Caption: Proposed EI fragmentation pathway for **1-methyl-4-phenoxybenzene**.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites

molecular vibrations.

Data Summary: Key IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050-3030	C-H Stretch	Aromatic C-H
~2920	C-H Stretch	Methyl (CH ₃)
~1600, ~1500	C=C Stretch	Aromatic Ring
~1240	C-O-C Asymmetric Stretch	Aryl Ether
~830	C-H Out-of-Plane Bend	1,4-Disubstituted Ring

Note: These are expected values based on characteristic group frequencies. Actual peak positions can vary slightly.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for liquid or solid samples as it requires minimal sample preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and performing a background scan.
- Sample Application: Place a single drop of liquid **1-methyl-4-phenoxybenzene** directly onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Spectral Interpretation

The IR spectrum provides a clear fingerprint of the molecule's key functional groups. The presence of sharp peaks around 1600 and 1500 cm^{-1} confirms the aromatic rings. The most diagnostic peak is the strong, asymmetric C-O-C stretch for the aryl ether linkage, expected around 1240 cm^{-1} . This, combined with aromatic and aliphatic C-H stretching vibrations, provides a self-validating dataset for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons (^1H) and carbons (^{13}C).

^1H NMR Spectroscopy

^1H NMR provides detailed information about the number, environment, and neighboring relationships of hydrogen atoms in the molecule.

Data Summary: Predicted ^1H NMR (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.35	t	2H	H-3', H-5'
~7.15	d	2H	H-3, H-5
~7.05	t	1H	H-4'
~6.95	d	2H	H-2', H-6'
~6.90	d	2H	H-2, H-6
~2.35	s	3H	$-\text{CH}_3$

Interpretation: The ^1H NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons. The methyl group ($-\text{CH}_3$) protons appear as a singlet around 2.35 ppm due to the absence of adjacent protons. The aromatic region (6.90-7.35 ppm) is more complex. The two aromatic rings are chemically distinct. The protons on the p-tolyl ring (H-2, H-6 and H-3, H-5) appear as two doublets due to symmetry. The protons on the phenoxy ring are split into

three signals: a triplet for the para proton (H-4') and two signals for the ortho (H-2', H-6') and meta (H-3', H-5') protons.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule.

Data Summary: ¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
158.3	C-1'
154.9	C-4
133.5	C-1
130.2	C-3, C-5
129.8	C-3', C-5'
123.0	C-4'
119.5	C-2, C-6
118.9	C-2', C-6'
20.8	-CH ₃
Data sourced from similar compounds and spectral databases. [2]	

Interpretation: The spectrum shows nine distinct carbon signals. The carbons directly attached to the electron-withdrawing oxygen atom (C-4 and C-1') are the most deshielded, appearing furthest downfield. The methyl carbon is highly shielded, appearing upfield around 20.8 ppm. The remaining aromatic carbons appear in the typical range of 118-134 ppm, with their precise shifts determined by their position relative to the ether and methyl substituents.

Experimental Protocol: NMR Spectroscopy

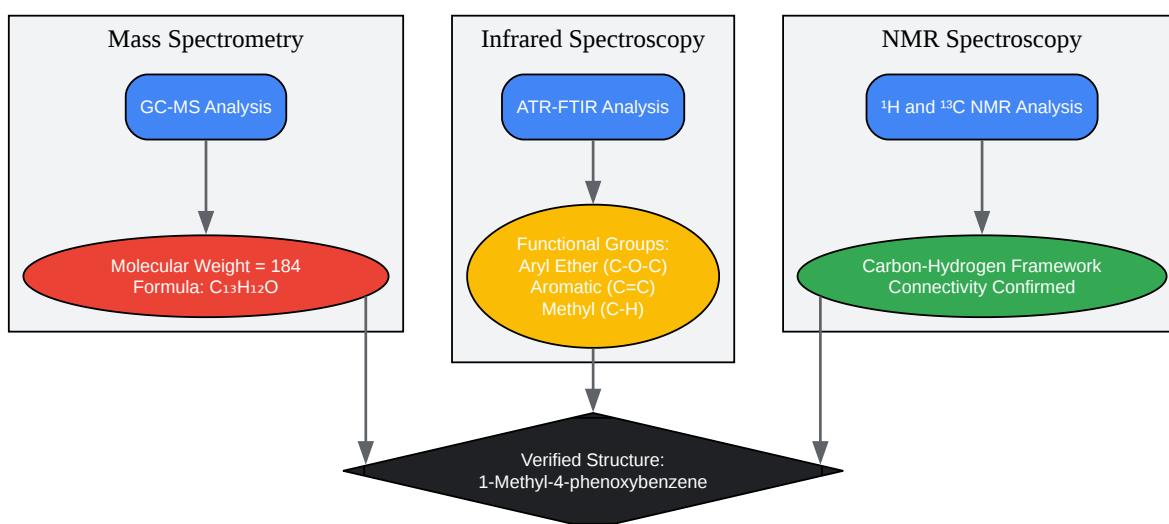
- Sample Preparation: Dissolve 5-10 mg of **1-methyl-4-phenoxybenzene** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane

(TMS) as an internal standard (δ 0.00).

- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for either ^1H or ^{13}C nuclei. Shimming is performed to optimize the magnetic field homogeneity.
- Acquisition of ^1H Spectrum: A standard pulse sequence is used. Key parameters include the acquisition time (~2-3 s) and relaxation delay (~1-2 s).
- Acquisition of ^{13}C Spectrum: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ^{13}C .

Integrated Spectroscopic Workflow for Structural Verification

No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating data from multiple methods. Each technique validates the others, creating a robust and trustworthy structural assignment.



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Caption: Integrated workflow for the structural elucidation of **1-methyl-4-phenoxybenzene**.

Safety and Handling

As a laboratory chemical, **1-methyl-4-phenoxybenzene** should be handled with appropriate care.

- Precautions: Avoid inhalation and contact with skin and eyes. Use only in a well-ventilated area, preferably a chemical fume hood.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[4]
- Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
- Storage: Store in a tightly sealed container in a cool, dry place.

This guide demonstrates that through the systematic application and logical interpretation of mass spectrometry, IR spectroscopy, and NMR spectroscopy, the structure of **1-methyl-4-phenoxybenzene** can be confirmed with a high degree of confidence. This multi-faceted approach ensures the scientific integrity required for advanced research and development applications.

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